

# A Technical Guide to the Thermochemical Properties of 2,3-Butanedithiol

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## Compound of Interest

Compound Name: 2,3-Butanedithiol

Cat. No.: B1332177

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## Abstract

This technical guide addresses the thermochemical data for **2,3-butanedithiol**. A comprehensive search of publicly available scientific databases, including the NIST Chemistry WebBook, indicates that quantitative thermochemical data such as enthalpy of formation, entropy, and heat capacity for **2,3-butanedithiol** are not freely accessible and are likely part of subscription-based services like the "NIST / TRC Web Thermo Tables".<sup>[1]</sup> While specific experimental data for this compound is limited, this document provides a summary of its known physical and chemical properties. Furthermore, it outlines the standard experimental and computational methodologies employed for the determination of thermochemical data for organic compounds, offering a foundational understanding for researchers in the field. This guide also presents a generalized workflow for the experimental determination of such properties.

## Introduction to 2,3-Butanedithiol

**2,3-Butanedithiol**, also known as 2,3-dimercaptobutane, is a dithiol compound with the chemical formula  $C_4H_{10}S_2$ .<sup>[1][2][3]</sup> Its structure consists of a four-carbon chain with thiol (-SH) groups attached to the second and third carbon atoms. This compound is of interest in various chemical and biological research areas due to the reactivity of its thiol groups, which can undergo oxidation to form disulfide bonds and can chelate to metal ions.

## Physicochemical Properties of 2,3-Butanedithiol

While specific thermochemical data remains elusive in public domains, a summary of the available physical and chemical properties of **2,3-butanedithiol** is presented in Table 1. This data has been aggregated from various sources, including PubChem and chemical supplier databases.

Table 1: Physical and Chemical Properties of **2,3-Butanedithiol**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S <sub>2</sub>	[1][2][3]
Molecular Weight	122.25 g/mol	[2][3]
CAS Registry Number	4532-64-3	[1][2]
Appearance	Colorless to light yellow liquid	
Boiling Point	86-87 °C at 50 mmHg	[2][3]
Density	0.995 g/mL at 25 °C	[3]
Refractive Index	1.5194 at 20 °C	[3]
Solubility	Insoluble in water; soluble in alcohol and fats.[2][4]	[2][4]
Vapor Density	>1 (vs air)	

## Methodologies for Determining Thermochemical Data

The determination of thermochemical properties for organic compounds like **2,3-butanedithiol** is a critical aspect of chemical thermodynamics. These values are essential for understanding reaction energetics, chemical equilibrium, and process design. The following sections detail the principal experimental and computational methods used to obtain this data.

### Experimental Methodologies

### 3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ( $\Delta_f H^\circ$ ) is a fundamental thermochemical quantity. For many organic compounds, it is determined indirectly from the enthalpy of combustion ( $\Delta_c H^\circ$ ), which is measured experimentally using calorimetry.

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.
- Apparatus: The most common instrument for this purpose is the bomb calorimeter.<sup>[5]</sup> It consists of a high-strength, corrosion-resistant bomb, a water-filled calorimetric vessel, a stirrer, a thermometer, and an insulating jacket.
- Procedure:
  - A weighed sample of the compound is placed in a crucible inside the bomb.
  - The bomb is sealed and pressurized with pure oxygen.
  - The bomb is submerged in a known quantity of water in the calorimeter.
  - The initial temperature of the water is recorded.
  - The sample is ignited electrically.
  - The final temperature of the water is recorded after thermal equilibrium is reached.
- Calculation: The heat of combustion at constant volume ( $\Delta_c U$ ) is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then corrected to obtain the standard enthalpy of combustion at constant pressure ( $\Delta_c H^\circ$ ). Finally, the standard enthalpy of formation is calculated using Hess's law, from the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{SO}_2$  for a sulfur-containing compound).

### 3.1.2. Other Calorimetric and Thermal Analysis Techniques

- **Differential Scanning Calorimetry (DSC):** DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine heat capacities, as well as enthalpies of fusion and vaporization, which are important for understanding phase transitions.
- **Thermogravimetric Analysis (TGA):** TGA measures the change in mass of a sample as a function of temperature or time. It is useful for studying decomposition and sublimation processes, from which the enthalpy of sublimation can be derived.

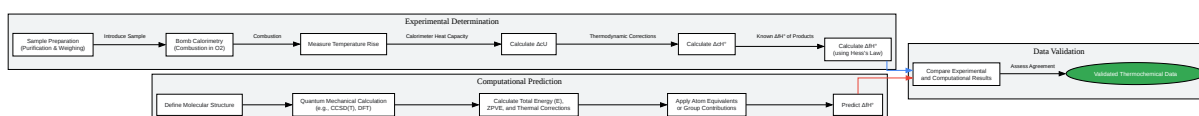
## Computational Methodologies

With the advancement of computational chemistry, theoretical methods have become a powerful tool for predicting the thermochemical properties of molecules.

- **Ab Initio Calculations:** These methods are based on quantum mechanics and use first principles to solve the electronic structure of a molecule. High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate enthalpies of formation.<sup>[6]</sup> The general approach involves calculating the total electronic energy, zero-point vibrational energy, and thermal corrections to obtain the enthalpy.<sup>[6]</sup>
- **Density Functional Theory (DFT):** DFT is another quantum mechanical method that is computationally less expensive than high-level ab initio methods, making it suitable for larger molecules. Various functionals are available, and their accuracy for thermochemical predictions can vary.
- **Group Additivity Methods:** These are semi-empirical methods that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. The NIST website provides tools for estimating gas-phase thermodynamic properties based on group additivity.<sup>[7]</sup>

## Generalized Workflow for Thermochemical Data Determination

The following diagram illustrates a generalized workflow for the experimental and computational determination of the standard enthalpy of formation of an organic compound.



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Figure 1: A generalized workflow for the determination of the standard enthalpy of formation ( $\Delta_f H^\circ$ ) of an organic compound, showcasing both experimental (bomb calorimetry) and computational approaches, leading to validated thermochemical data.

## Conclusion

While a direct compilation of quantitative thermochemical data for **2,3-butanedithiol** is not possible at present due to the limited availability of public information, this guide provides the foundational knowledge necessary for researchers in this area. The summarized physicochemical properties offer a starting point for experimental design. The detailed overview of established experimental techniques, particularly combustion calorimetry, and the introduction to powerful computational methods, provide a roadmap for either determining these values in the laboratory or predicting them through theoretical calculations. The presented workflow illustrates the synergy between experimental and computational chemistry in establishing reliable thermochemical data, a crucial step in advancing research and development in chemistry and drug discovery.

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